1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
CAS No.:
Cat. No.: VC16559462
Molecular Formula: C11H18ClO2-
Molecular Weight: 217.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClO2- |
|---|---|
| Molecular Weight | 217.71 g/mol |
| IUPAC Name | 1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride |
| Standard InChI | InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1 |
| Standard InChI Key | QQXGTKYWJFHDHL-UHFFFAOYSA-M |
| Canonical SMILES | CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of camphor chloride is C₁₁H₁₇ClO, with a molecular weight of 200.71 g/mol . The bicyclo[2.2.1]heptane framework features a chlorine atom at the carbonyl position, which enhances its electrophilicity (Figure 1). Structural analyses reveal similarities to camphor (C₁₀H₁₆O), a naturally occurring terpenoid, but the substitution of the hydroxyl group with a chlorine atom markedly alters its reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇ClO | |
| Molecular Weight | 200.71 g/mol | |
| Reactivity | High (electrophilic carbonyl) | |
| Solubility | Organic solvents (e.g., DCM) |
Discrepancies in molecular weight reporting (e.g., 217.71 g/mol in some sources) may arise from differences in salt forms or stereoisomeric variations. The compound is typically stored under inert conditions due to its sensitivity to moisture.
Synthesis and Derivatization
Camphor chloride is synthesized via chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. A representative method involves treating camphor derivatives with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For example, D-camphor can be converted to its oxime intermediate before functionalization :
This pathway ensures high yields (>80%) and purity, as confirmed by NMR and IR spectroscopy . The compound’s reactivity enables its use in coupling reactions, such as Friedel-Crafts acylations and nucleophilic substitutions, to synthesize amides, esters, and ketones .
Applications in Organic Synthesis
Nucleophilic Acyl Substitutions
The electrophilic carbonyl carbon in camphor chloride facilitates nucleophilic attacks, displacing the chloride ion. This reactivity is exploited in synthesizing camphor-based organometallic reagents, such as tin hydrides, which are valuable in asymmetric reductions . For instance, reaction with organolithium reagents yields chiral stannanes used in enantioselective transformations :
Polymer and Catalyst Design
Camphor chloride’s rigid bicyclic structure enhances steric effects in catalyst design. It is incorporated into ligands for transition-metal catalysts, improving selectivity in hydrogenation and cross-coupling reactions .
Biological Activities
Antimicrobial Properties
Camphor chloride exhibits broad-spectrum antimicrobial activity. Studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes via hydrophobic interactions.
Table 2: Antimicrobial Activity of Camphor Chloride
| Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 16–32 |
Analgesic and Anti-Inflammatory Effects
In rodent models, camphor chloride reduced inflammation by 40–60% at doses of 10–20 mg/kg, comparable to ibuprofen. It modulates TRPV1 receptors, inhibiting pain signal transmission .
Comparison with Related Compounds
Camphor chloride’s reactivity and bioactivity distinguish it from analogues:
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